1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
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Overview
Description
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a synthetic organic compound characterized by the presence of a butoxy group attached to a phenyl ring, a nitro group attached to a thiazole ring, and a urea linkage connecting these two moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of the Phenyl Urea: The phenyl ring is functionalized with a butoxy group through a nucleophilic substitution reaction. The resulting 4-butoxy-phenylamine is then reacted with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Alkoxides, amines, and thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 1-(4-Butoxy-phenyl)-3-(5-amino-thiazol-2-yl)-urea.
Substitution: Various substituted phenyl-urea derivatives.
Hydrolysis: 4-Butoxy-phenylamine and 5-nitro-thiazole-2-isocyanate.
Scientific Research Applications
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can be compared with other similar compounds, such as:
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Butoxy-phenyl)-3-(5-amino-thiazol-2-yl)-urea: Similar structure but with an amino group instead of a nitro group.
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-3-8-22-11-6-4-10(5-7-11)16-13(19)17-14-15-9-12(23-14)18(20)21/h4-7,9H,2-3,8H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHBYDXJNEKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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